

Certificate of Analysis: Lopinavir-d7 - A Technical Guide

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Compound of Interest		
Compound Name:	Lopinavir-d7	
Cat. No.:	B15138280	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and analytical testing procedures for the deuterated active pharmaceutical ingredient (API), **Lopinavir-d7**. The information presented herein is essential for researchers and professionals engaged in drug development, formulation, and quality assurance to ensure the identity, purity, and overall quality of **Lopinavir-d7**.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for **Lopinavir-d7**. These specifications are crucial for verifying the quality and suitability of the material for research and development purposes.



Test	Specification	Result	Method
Appearance	White to Off-White Solid	Conforms	Visual
Purity (by HPLC)	≥ 98.0%	99.5%	HPLC
Purity (by NMR)	≥ 98.0%	Conforms	¹H NMR
Isotopic Purity (d7)	≥ 99% atom % D	99.7%	Mass Spec.
Mass Spectrum	Conforms to structure	Conforms	ESI-MS
¹ H NMR Spectrum	Conforms to structure	Conforms	¹H NMR
Melting Point	124-127 °C	125.5 °C	USP <741>
Solubility	Soluble in Methanol	Conforms	Visual
Residual Solvents	Meets USP <467> limits	Conforms	GC-HS
Loss on Drying	≤ 1.0%	0.3%	TGA

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are based on established pharmacopeial methods and published scientific literature.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the purity of **Lopinavir-d7** and to detect and quantify any related substances.

Instrumentation:

- HPLC system with a UV detector.
- Column: C18, 4.6 mm x 250 mm, 5 μm particle size.



Software for data acquisition and processing.

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (ACS grade)

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and 0.1% Formic Acid in Water (v/v). The specific gradient will be optimized for the separation.
- Standard Preparation: Accurately weigh and dissolve **Lopinavir-d7** reference standard in the mobile phase to a known concentration.
- Sample Preparation: Prepare the **Lopinavir-d7** sample to be tested in the same manner as the standard.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Column Temperature: 30 °C
 - Detection Wavelength: 215 nm
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.



Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight of **Lopinavir-d7** and to determine its isotopic purity.

Instrumentation:

Mass spectrometer with an Electrospray Ionization (ESI) source.

Procedure:

- Sample Preparation: Prepare a dilute solution of Lopinavir-d7 in a suitable solvent (e.g., Methanol).
- Infusion: Infuse the sample solution directly into the mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode.
- Analysis:
 - Identity: Compare the observed molecular ion peak with the theoretical mass of Lopinavir-d7.
 - Isotopic Purity: Analyze the isotopic distribution of the molecular ion peak to determine the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of **Lopinavir-d7**.

Instrumentation:

• NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

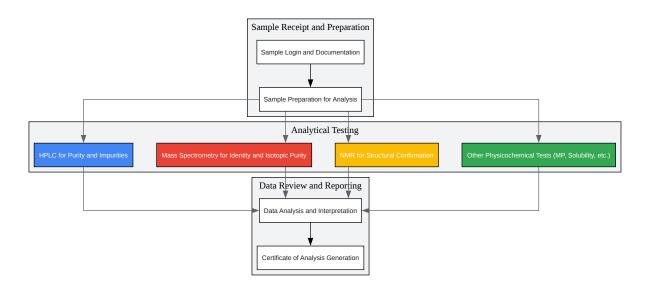
 Sample Preparation: Dissolve an accurately weighed amount of Lopinavir-d7 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).



- Data Acquisition: Acquire the ¹H NMR spectrum.
- Analysis: Compare the chemical shifts, splitting patterns, and integration of the observed signals with the expected spectrum for Lopinavir-d7 to confirm the structure.

Visualizations

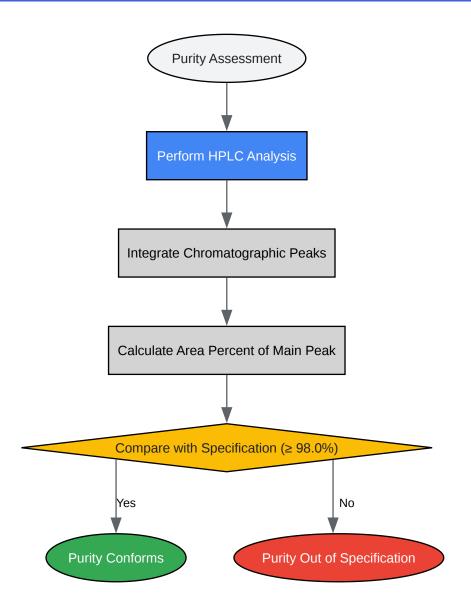
The following diagrams illustrate the key workflows and logical relationships in the analysis of **Lopinavir-d7**.



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Caption: Analytical Workflow for Lopinavir-d7.

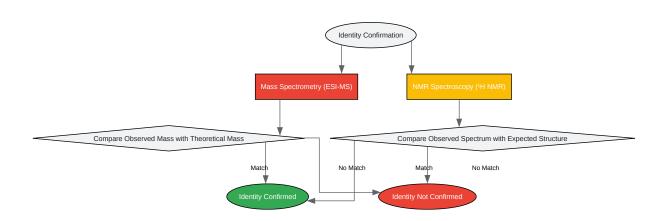




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Caption: Logic Diagram for HPLC Purity Determination.





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Caption: Signaling Pathway for Identity Confirmation.

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